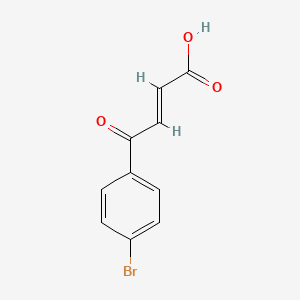

3-(4-Bromobenzoyl)acrylic acid

概要

説明

3-(4-Bromobenzoyl)acrylic acid (3-BBA) is a synthetic organic compound used in many scientific and industrial applications. It is a brominated derivative of acrylic acid and is used as a reagent in organic synthesis. It is a versatile compound that has been used in a variety of applications, including drug discovery, materials science, and biochemistry.

科学的研究の応用

Synthesis of Complex Compounds

3-(4-Bromobenzoyl)acrylic acid is used in the synthesis of complex compounds like benzothiazepines and spirooxazines, which have potential applications in the development of photochromic materials and pharmaceuticals (Upreti et al., 1996); (Yang Zhi-fan, 2012).

Research in Organic Chemistry

It plays a role in organic chemistry research, particularly in the study of reactions involving pyridazinones and the synthesis of propanoic acid derivatives (Ghani Essam Abdel, 1991); (Seed et al., 2003).

Spectroscopy and Theoretical Studies

In spectroscopy and theoretical studies, researchers have used this compound to analyze the effects of substituents on vibrational frequencies and to understand the molecular structure and properties of related compounds (Arjunan et al., 2014).

Catalysis and Polymerization

It is involved in catalytic processes and polymerization studies. For example, α-Bromoacrylic acids, including derivatives of this compound, have been used in palladium-catalyzed syntheses of complex organic structures (Zhang et al., 2021).

Antenna Effect in Polymer Science

The compound has been used to study the antenna effect in macromolecular complexes, particularly in the context of fluorescent properties in polymer science (Mirochnik et al., 2000).

Nanoparticle Modification

It has applications in the modification of nanoparticles, particularly in the context of removing heavy metal ions from aqueous solutions, which is crucial for environmental cleanup and water treatment (Ge et al., 2012).

Quantum Chemical Modeling

This compound is also significant in quantum chemical modeling to understand molecular orbital analyses and field variations in organic compounds (Gayathri & Arivazhagan, 2017).

Safety and Hazards

作用機序

Target of Action

The primary target of 3-(4-Bromobenzoyl)acrylic acid is xanthine oxidase , an enzyme involved in purine metabolism . This enzyme plays a crucial role in the conversion of hypoxanthine to xanthine and further to uric acid, which are key steps in purine catabolism .

Mode of Action

This compound acts as an inhibitor of xanthine oxidase . It binds to the enzyme, preventing it from breaking down xanthine into uric acid . This inhibitory action disrupts the normal function of the enzyme, leading to alterations in purine metabolism .

Biochemical Pathways

The inhibition of xanthine oxidase by this compound affects the purine metabolic pathway . By preventing the conversion of hypoxanthine to xanthine and xanthine to uric acid, the compound disrupts the normal catabolism of purines . This can lead to a decrease in the production of uric acid, a molecule that, at high levels, can contribute to conditions such as gout .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of purine metabolism due to the inhibition of xanthine oxidase . This can lead to a decrease in uric acid production, potentially alleviating conditions associated with hyperuricemia .

生化学分析

Biochemical Properties

3-(4-Bromobenzoyl)acrylic acid plays a significant role in biochemical reactions by inhibiting the activity of xanthine oxidase . Xanthine oxidase is an enzyme that catalyzes the oxidation of hypoxanthine to xanthine and xanthine to uric acid, which are crucial steps in purine metabolism. By binding to xanthine oxidase, this compound prevents the enzyme from breaking down xanthine into uric acid, thereby reducing the production of uric acid . This interaction is essential for studying the regulation of purine metabolism and the development of therapeutic agents for conditions such as gout and hyperuricemia.

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting xanthine oxidase, this compound can alter the levels of reactive oxygen species (ROS) within cells, as xanthine oxidase is a significant source of ROS . Changes in ROS levels can affect cell signaling pathways, leading to alterations in gene expression and cellular metabolism. Additionally, the reduction in uric acid production can impact cellular processes related to purine metabolism and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the active site of xanthine oxidase, thereby inhibiting the enzyme’s activity . This binding interaction prevents the oxidation of hypoxanthine to xanthine and xanthine to uric acid, leading to a decrease in uric acid production. The inhibition of xanthine oxidase by this compound also reduces the generation of reactive oxygen species, which can have downstream effects on cellular signaling and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term exposure to this compound in in vitro or in vivo studies has been observed to result in sustained inhibition of xanthine oxidase activity and prolonged effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits xanthine oxidase activity without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential damage to tissues and organs due to excessive inhibition of xanthine oxidase and the resulting accumulation of xanthine and hypoxanthine . Threshold effects have been noted, where a specific dosage range is required to achieve the desired inhibition of xanthine oxidase without causing toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to purine metabolism. By inhibiting xanthine oxidase, this compound affects the conversion of hypoxanthine to xanthine and xanthine to uric acid . This inhibition can lead to changes in metabolic flux and metabolite levels, particularly in the levels of xanthine, hypoxanthine, and uric acid. The compound may also interact with other enzymes and cofactors involved in purine metabolism, further influencing metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . The compound’s distribution can affect its accumulation and activity within cells, influencing its overall biochemical effects .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its ability to inhibit xanthine oxidase, thereby influencing its overall biochemical and cellular effects .

特性

IUPAC Name |

(E)-4-(4-bromophenyl)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-6H,(H,13,14)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJNVLFPUEBQQMZ-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)/C=C/C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901257439 | |

| Record name | (2E)-4-(4-Bromophenyl)-4-oxo-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901257439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20972-38-7 | |

| Record name | (2E)-4-(4-Bromophenyl)-4-oxo-2-butenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20972-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC39971 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39971 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-4-(4-Bromophenyl)-4-oxo-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901257439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromobenzo[B]thiophene-3-carboxylic acid](/img/structure/B1268535.png)